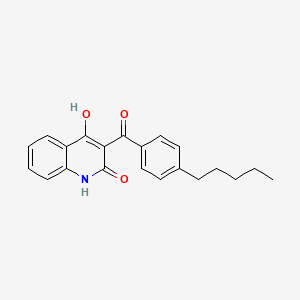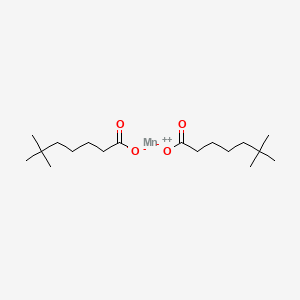
Manganese neononanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Manganese neononanoate is a chemical compound that consists of manganese ions coordinated with neononanoate ligands Manganese is a transition metal known for its various oxidation states and its role in numerous biological and industrial processes Neononanoate is a carboxylate ligand derived from neononanoic acid, a branched-chain fatty acid
准备方法
Synthetic Routes and Reaction Conditions
Manganese neononanoate can be synthesized through the reaction of manganese salts, such as manganese chloride or manganese acetate, with neononanoic acid or its sodium salt. The reaction typically occurs in an organic solvent, such as ethanol or methanol, under reflux conditions. The general reaction is as follows:
MnCl2+2C9H19COONa→Mn(C9H19COO)2+2NaCl
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of solvent, temperature, and reaction time can be optimized to maximize yield and purity. The product is typically purified by recrystallization or filtration to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
Manganese neononanoate can undergo various chemical reactions, including:
Oxidation: Manganese in the compound can be oxidized to higher oxidation states.
Reduction: The manganese center can be reduced to lower oxidation states.
Substitution: Ligands can be substituted with other carboxylates or coordinating molecules.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or hydrazine can serve as reducing agents.
Substitution: Reactions with other carboxylic acids or their salts can lead to ligand exchange.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese oxides, while reduction could produce manganese(II) complexes with different ligands.
科学研究应用
Manganese neononanoate has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential role in enzyme mimetics and as a source of manganese in biological systems.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of manganese neononanoate involves the coordination of manganese ions with neononanoate ligands, which can influence the redox properties and reactivity of the compound. In biological systems, manganese can act as a cofactor for various enzymes, participating in redox reactions and electron transfer processes. The specific pathways and molecular targets depend on the context of its application, such as catalysis or biomedical research.
相似化合物的比较
Similar Compounds
Manganese acetate: Another manganese carboxylate with similar coordination properties.
Manganese oxalate: A manganese compound with oxalate ligands, used in different applications.
Manganese citrate: A manganese complex with citrate ligands, often used in dietary supplements.
Uniqueness
Manganese neononanoate is unique due to the branched structure of the neononanoate ligand, which can impart different solubility and reactivity characteristics compared to other manganese carboxylates. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
93918-16-2 |
|---|---|
分子式 |
C18H34MnO4 |
分子量 |
369.4 g/mol |
IUPAC 名称 |
6,6-dimethylheptanoate;manganese(2+) |
InChI |
InChI=1S/2C9H18O2.Mn/c2*1-9(2,3)7-5-4-6-8(10)11;/h2*4-7H2,1-3H3,(H,10,11);/q;;+2/p-2 |
InChI 键 |
GVFSWTBQAVOAIM-UHFFFAOYSA-L |
规范 SMILES |
CC(C)(C)CCCCC(=O)[O-].CC(C)(C)CCCCC(=O)[O-].[Mn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


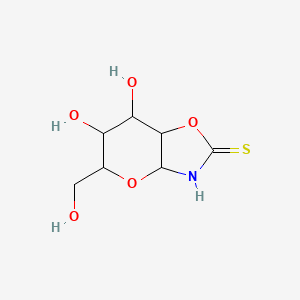
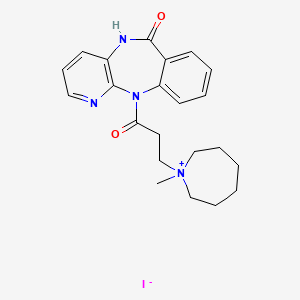
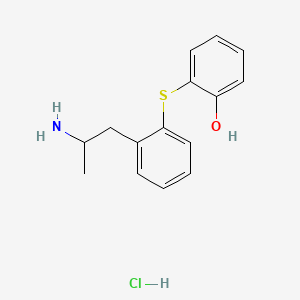
![N-(2-Chloroethyl)-3-[ethyl[4-[(5-nitro-2,1-benzisothiazol-3-YL)azo]phenyl]amino]propionamide](/img/structure/B15182234.png)

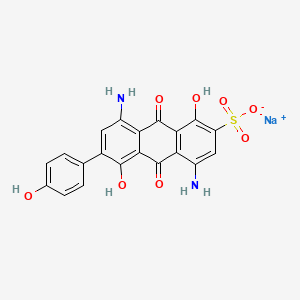

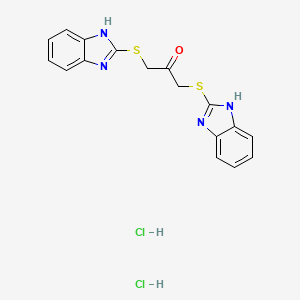
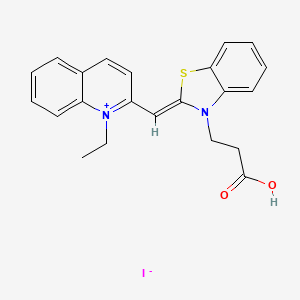
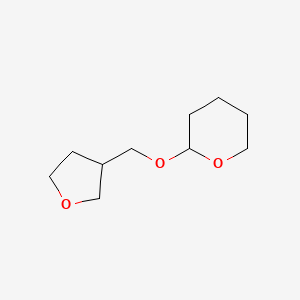
![(2R)-2-[(3-methoxyphenoxy)methyl]oxirane](/img/structure/B15182286.png)


